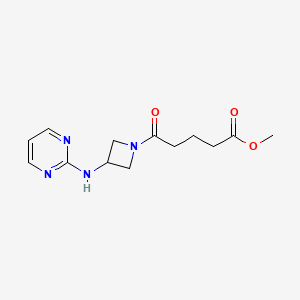

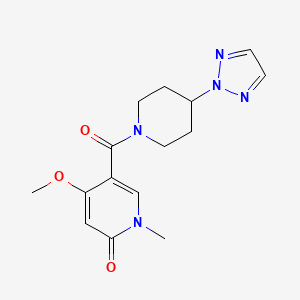

![molecular formula C24H23N3O5 B2830306 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1797955-67-9](/img/structure/B2830306.png)

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

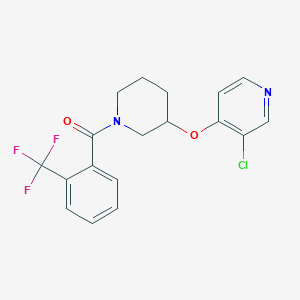

The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. Detailed analysis would require more specific information or a structural diagram .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clear from the available information. These would likely depend on the exact structure of the compound and could include factors such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

G-Protein-Coupled Receptor Kinase Inhibitor

The compound has been identified as a novel hit in the efforts to discover small molecules that inhibit G-protein-coupled receptor kinase (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Antimicrobial Activity

Benzoxazole derivatives, including the compound , have demonstrated significant antimicrobial activity . They have been tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains .

Anticancer Agent

The compound has shown potential as an anticancer agent . It has been tested against the human colorectal carcinoma (HCT116) cancer cell line, with promising results .

Anti-Inflammatory

Benzoxazole derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antifungal Activity

In addition to their antibacterial activity, benzoxazole derivatives have also shown antifungal activity . They have been tested against Candida albicans and Aspergillus niger, among other fungal strains .

Antihistamine

Benzoxazole derivatives have been reported to possess antihistamine properties . This suggests potential applications in the treatment of allergies .

Antiparkinson

Benzoxazole derivatives have been reported to possess antiparkinson properties . This suggests potential applications in the treatment of Parkinson’s disease .

Amyloidogenesis Inhibition

Benzoxazole derivatives have been reported to possess amyloidogenesis inhibition properties . This suggests potential applications in the treatment of Alzheimer’s disease .

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound, also known as N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide, primarily targets G-protein-coupled receptor kinase (GRK)-2 and -5 . These receptors are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

The compound interacts with its targets, GRK-2 and -5, by inhibiting their activities

Biochemical Pathways

The inhibition of GRK-2 and -5 affects the downstream signaling pathways associated with these receptors. These pathways play crucial roles in cardiovascular function, and their disruption can lead to various cardiovascular diseases . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Propiedades

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c1-30-20-8-4-5-16-13-17(23(29)32-21(16)20)22(28)25-14-15-9-11-27(12-10-15)24-26-18-6-2-3-7-19(18)31-24/h2-8,13,15H,9-12,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXNFXCWLRGTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

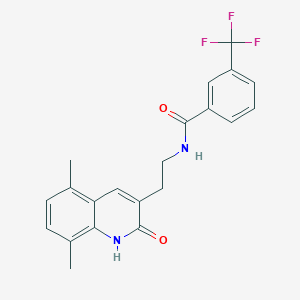

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)

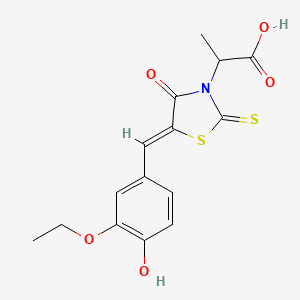

![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)

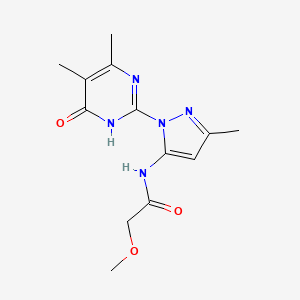

![N-(1-Cyano-1-cyclopropylethyl)-2-[3-[2-[(dimethylamino)methyl]pyridin-4-yl]oxypyrrolidin-1-yl]acetamide](/img/structure/B2830230.png)

![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)

![5-(6-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2830242.png)